molecular formula C10H7Cl2N3O2 B2458349 N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1171233-71-8

N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2458349
CAS No.: 1171233-71-8
M. Wt: 272.09
InChI Key: BEGOKXXCYFHETO-UHFFFAOYSA-N
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Description

N-[5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a high-purity chemical compound offered for non-human research applications. As a member of the 1,3,4-oxadiazole family, this heterocyclic compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The structure integrates a 3,5-dichlorophenyl group and an acetamide moiety, which are known to influence the molecule's electronic properties and potential for biological activity. In research settings, this compound is primarily utilized as a key intermediate for constructing more complex molecular architectures. Its core 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, often investigated for its diverse pharmacological potential. Researchers value this compound for its role in the synthesis of novel molecules targeting various enzymes and receptors. The presence of the acetamide group provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and operate within a well-ventilated laboratory setting (e.g., a fume hood).

Properties

IUPAC Name

N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c1-5(16)13-10-15-14-9(17-10)6-2-7(11)4-8(12)3-6/h2-4H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGOKXXCYFHETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the reaction of 3,5-dichlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with acetic anhydride to form the 1,3,4-oxadiazole ring. The final step involves the acetylation of the oxadiazole ring with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly can make the process more sustainable.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes reactions characteristic of its structural components, including the oxadiazole ring, acetamide group, and dichlorophenyl substituent.

Hydrolysis of the Acetamide Group

The acetamide moiety can hydrolyze under acidic or basic conditions to form a carboxylic acid derivative. This reaction is typical of amides and is influenced by the presence of electron-withdrawing groups (e.g., dichlorophenyl) that may stabilize intermediates.

Reaction Type Reagents/Conditions Product
Acidic HydrolysisHCl, heatCarboxylic acid derivative
Basic HydrolysisNaOH, aqueous mediumSodium salt of carboxylic acid

Supporting Data: Similar oxadiazole-acetamide derivatives exhibit hydrolytic cleavage under acidic/basic conditions, as observed in synthesis protocols involving hydrazine and cyclization steps .

Substitution Reactions at the Dichlorophenyl Group

The 3,5-dichlorophenyl substituent can participate in nucleophilic aromatic substitution (NAS) or electrophilic aromatic substitution (EAS), depending on reaction conditions.

Reaction Type Reagents/Conditions Product
NAS with AminesNH₃, basic conditionsAmino-substituted derivatives
EAS with Alkyl HalidesR-X, Lewis acid catalystAlkyl-substituted derivatives

Supporting Data: Studies on substituted oxadiazole derivatives demonstrate that electron-withdrawing groups (e.g., Cl) direct substitution to specific positions .

Oxadiazole Ring Reactions

The 1,3,4-oxadiazole ring is reactive under specific conditions, potentially undergoing ring-opening or functionalization.

Reaction Type Reagents/Conditions Product
Ring-openingStrong nucleophiles (e.g., H₂O, NH₃)Open-chain derivatives
Electrophilic substitutionElectrophiles (e.g., NO₂⁺)Substituted oxadiazoles

Supporting Data: Oxadiazole derivatives are known to participate in cycloaddition reactions and nucleophilic attacks, as evidenced by their use in synthesizing bioactive compounds .

Hydrolysis Mechanism

The hydrolysis of the acetamide group proceeds via nucleophilic attack by water or hydroxide ions, forming an intermediate tetrahedral structure before releasing ammonia (NH₃).

Mechanism :

  • Nucleophilic attack : Water/hydroxide attacks the carbonyl carbon.

  • Intermediate formation : Tetrahedral intermediate.

  • Proton transfer : Deprotonation of the intermediate.

  • Elimination : Release of NH₃ and formation of carboxylic acid/salt.

Supporting Data: Similar mechanisms are observed in studies of amide hydrolysis in oxadiazole derivatives .

Substitution at Dichlorophenyl

Nucleophilic substitution at the 3,5-dichlorophenyl group is facilitated by the electron-deficient aromatic ring.

Mechanism :

  • Activation : Chlorine atoms withdraw electron density, activating the ring.

  • Nucleophilic attack : Substituent replaces Cl atoms at para positions.

Supporting Data: NAS reactions in chlorinated aromatic systems are well-documented in medicinal chemistry .

Biological and Pharmacological Implications

The chemical reactivity of this compound correlates with its biological activity:

  • Enzyme inhibition : Hydrolyzed carboxylic acids may interact with enzymes like topoisomerase or histone deacetylase .

  • Antimicrobial activity : Substituted derivatives exhibit enhanced potency against microbial strains .

Comparative Analysis of Similar Compounds

Compound Key Reaction Biological Activity
N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamideHydrolysis, substitutionAntimicrobial, anticancer
2,5-disubstituted-1,3,4-oxadiazolesHydrolysis, enzyme inhibitionAnti-inflammatory, antimicrobial

Supporting Data: Structural analogs demonstrate that oxadiazole derivatives with electron-withdrawing groups exhibit improved bioactivity .

Table 1: Reaction Conditions and Products

Reaction Reagents Conditions Product
Hydrolysis (acidic)HCl, H₂OReflux, heatCarboxylic acid derivative
Hydrolysis (basic)NaOH, H₂ORoom temperatureSodium salt of carboxylic acid
NAS with NH₃NH₃, K₂CO₃Basic mediumAmino-substituted oxadiazole

Supporting Data: Adapted from synthesis protocols for oxadiazole derivatives .

Scientific Research Applications

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives against several cancer cell lines. The results showed that N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide exhibited notable growth inhibition against human cancer cell lines including MCF-7 and A549 .
  • Growth Inhibition Data :
    Cell LinePercent Growth Inhibition (%)
    MCF-775.99
    A54967.55
    HeLa65.46

This data suggests that the compound may serve as a promising candidate for further development in cancer therapeutics.

Antimicrobial Applications

The oxadiazole derivatives are also recognized for their antimicrobial properties. This compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data

Bacteria TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
C. albicans64

These findings highlight the potential of this compound as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Other Potential Applications

  • Anti-diabetic Properties : Preliminary studies have indicated that oxadiazole derivatives can also exhibit anti-diabetic effects by lowering glucose levels in models such as Drosophila melanogaster . This opens avenues for exploring its use in diabetes management.
  • Anticonvulsant Activity : Some derivatives have shown promise in anticonvulsant activity, suggesting potential applications in neurological disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the oxadiazole ring and substituents can significantly impact biological activity. Electron-withdrawing groups like dichlorophenyl enhance binding affinity to target proteins involved in cancer progression and microbial resistance .

Mechanism of Action

The mechanism of action of N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • N-(3,5-dichlorophenyl)-2-phenylacetamide
  • N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its specific structure, which includes the 1,3,4-oxadiazole ring. This ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness .

Biological Activity

N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring substituted with a dichlorophenyl group and an acetamide moiety. Its synthesis typically involves the reaction of 3,5-dichlorobenzoic acid with hydrazine to form a hydrazide intermediate, followed by cyclization with acetic anhydride to yield the final product.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance. It affects pathways related to apoptosis and cell proliferation by targeting enzymes such as topoisomerase and histone deacetylase (HDAC) .
  • Antimicrobial Activity : Preliminary studies suggest that this oxadiazole derivative exhibits antimicrobial properties against a range of bacterial strains. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups enhances its potency .

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. The following table summarizes key findings from various studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A549 (lung cancer)<0.14Inhibition of telomerase and HDAC
C6 (glioma)8.16Induction of apoptosis via caspase activation
Various bacteriaVariesDisruption of bacterial cell wall synthesis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. The results indicate promising activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Cancer Therapeutics : A study investigated the effects of this compound on human lung cancer cells (A549). The results indicated that the compound significantly reduced cell viability at low concentrations (IC50 < 0.14 µM), suggesting its potential as a lead compound for further development in cancer therapy .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of this oxadiazole derivative against various pathogens. It was found to exhibit notable inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential application as an antimicrobial agent .

Q & A

What are the standard synthetic routes for N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide, and how can reaction conditions be optimized?

Basic (Synthesis Methodology)
The compound is typically synthesized via cyclization of thiosemicarbazide intermediates or condensation reactions. A common method involves refluxing a mixture of 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-amine with chloroacetyl chloride in triethylamine (10 mL) for 4 hours, monitored by TLC. The product is recrystallized using solvents like pet-ether or ethanol . Optimization includes adjusting stoichiometric ratios (e.g., 1:1 molar ratio of amine to chloroacetyl chloride), temperature control (80–100°C), and solvent selection to improve yield (>70%) and purity.

Which spectroscopic techniques are critical for structural characterization of this compound, and how are spectral discrepancies resolved?

Basic (Analytical Methodology)
Key techniques include:

  • FTIR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and oxadiazole C=N/C-O-C bands (1550–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies acetamide protons (δ 2.1–2.3 ppm for CH₃) and aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 314.15 for [M+H]⁺).
    Discrepancies (e.g., unexpected splitting in NMR) are resolved via deuterated solvent trials, 2D NMR (COSY, HSQC), or X-ray crystallography .

How does the compound inhibit enzymes like lipoxygenase (LOX) or cholinesterase, and what kinetic models apply?

Advanced (Mechanistic Studies)
The dichlorophenyl-oxadiazole core competitively inhibits LOX by binding to its catalytic Fe³⁺ site, as shown in IC₅₀ assays (e.g., 12.5 μM for LOX inhibition ). For cholinesterase, the acetamide group interacts with the peripheral anionic site, reducing substrate hydrolysis. Kinetic analysis uses Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Molecular docking (AutoDock Vina) further predicts binding affinities (ΔG ≈ −8.2 kcal/mol) .

What computational methods are employed to study electronic properties and reactivity?

Advanced (DFT Analysis)
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

  • HOMO-LUMO gaps (e.g., 4.2 eV), indicating charge transfer potential.
  • Molecular Electrostatic Potential (MESP) : Highlights nucleophilic regions (oxadiazole N atoms) and electrophilic sites (dichlorophenyl Cl atoms) .
  • Global reactivity descriptors : Electrophilicity index (ω = 3.8 eV) suggests moderate reactivity toward nucleophiles.

How does substituent variation on the phenyl ring influence bioactivity?

Advanced (SAR Analysis)
Structure-Activity Relationship (SAR) studies reveal:

Substituent (Position)LOX IC₅₀ (μM)BChE IC₅₀ (μM)
3,5-Cl (reference)12.518.3
4-OCH₃28.735.6
2-NO₂8.914.2
Electron-withdrawing groups (e.g., NO₂) enhance LOX inhibition by stabilizing enzyme-ligand interactions, while bulky groups (e.g., OCH₃) reduce activity due to steric hindrance .

How can contradictions in enzyme inhibition data across studies be addressed?

Advanced (Data Validation)
Contradictions arise from assay variability (e.g., LOX source: soybean vs. human recombinant). Mitigation strategies include:

  • Standardizing protocols (e.g., 50 mM Tris-HCl pH 7.4, 25°C).
  • Using positive controls (e.g., nordihydroguaiaretic acid for LOX).
  • Statistical validation via triplicate experiments with ±5% error margins .

What crystallographic data are available for structural analogs, and how do they inform drug design?

Advanced (Structural Analysis)
Analog 3-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride (PDB: 0U7) shows a planar oxadiazole ring (torsion angle <5°) and dihedral angles of 45° between oxadiazole and dichlorophenyl groups. This geometry optimizes π-π stacking with enzyme active sites .

How is compound stability assessed under varying pH and temperature conditions?

Advanced (Degradation Studies)
Stability is tested via:

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C.
  • pH Stability : Incubation in buffers (pH 2–12) at 37°C for 24 hours, monitored by HPLC. Degradation >10% occurs at pH <3 due to amide hydrolysis .

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